(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 96914-67-9
VCID: VC8355515
InChI: InChI=1S/C9H13NO2/c1-7(2)4-5-8(6-10)9(11)12-3/h5,7H,4H2,1-3H3/b8-5+
SMILES: CC(C)CC=C(C#N)C(=O)OC
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester

CAS No.: 96914-67-9

Cat. No.: VC8355515

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester - 96914-67-9

Specification

CAS No. 96914-67-9
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name methyl (E)-2-cyano-5-methylhex-2-enoate
Standard InChI InChI=1S/C9H13NO2/c1-7(2)4-5-8(6-10)9(11)12-3/h5,7H,4H2,1-3H3/b8-5+
Standard InChI Key XQKFLKVOVNWEMQ-VMPITWQZSA-N
Isomeric SMILES CC(C)C/C=C(\C#N)/C(=O)OC
SMILES CC(C)CC=C(C#N)C(=O)OC
Canonical SMILES CC(C)CC=C(C#N)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an (E)-configured double bond between C2 and C3, a cyano group at C2, and a methyl ester at C1. The 5-methylhexyl chain introduces steric bulk, influencing its reactivity and solubility. The (E)-stereochemistry is confirmed by 1H^1\text{H} NMR data, which shows a trans coupling constant (J=8.0HzJ = 8.0 \, \text{Hz}) for the vinylic proton .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Namemethyl (E)-2-cyano-5-methylhex-2-enoate
SMILESCC(C)C/C=C(\C#N)/C(=O)OC
InChIKeyXQKFLKVOVNWEMQ-VMPITWQZSA-N
XLogP31.655

Physical Properties

The compound is a colorless liquid at room temperature with a predicted boiling point of 247.1±23.0C247.1 \pm 23.0^\circ \text{C} and a density of 0.996±0.06g/cm30.996 \pm 0.06 \, \text{g/cm}^3 . Its moderate lipophilicity (XLogP3=1.65\text{XLogP3} = 1.65) suggests solubility in organic solvents like ethyl acetate and benzene, aligning with its use in solution-phase reactions .

Synthesis and Production

Industrial Synthesis

The most common synthesis involves a Knoevenagel condensation between isovaleraldehyde and methyl cyanoacetate, catalyzed by ammonium acetate in acetic acid. This one-pot reaction proceeds at 0C0^\circ \text{C} in benzene, yielding the product in 60% after distillation .

Isovaleraldehyde+Methyl cyanoacetateAcOHNH4OAc(E)-2-Cyano-5-methyl-hex-2-enoate\text{Isovaleraldehyde} + \text{Methyl cyanoacetate} \xrightarrow[\text{AcOH}]{\text{NH}_4\text{OAc}} \text{(E)-2-Cyano-5-methyl-hex-2-enoate}

Table 2: Reaction Parameters

ParameterValueSource
CatalystAmmonium acetate
SolventBenzene/Acetic acid
Temperature0C0^\circ \text{C}
Yield60%

Purification and Characterization

The crude product is washed with water, dried over sodium sulfate, and distilled under reduced pressure (10mmHg10 \, \text{mmHg}). Purity is verified via 1H^1\text{H} NMR, showing characteristic signals at δ1.00(d,6H)\delta \, 1.00 \, (\text{d}, 6\text{H}), 3.89(s,3H)3.89 \, (\text{s}, 3\text{H}), and 7.69(t,1H)7.69 \, (\text{t}, 1\text{H}) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The α,β-unsaturated ester moiety participates in conjugate additions with nucleophiles (e.g., amines, thiols), enabling the construction of γ-amino esters or thioethers. These products are precursors to bioactive molecules, including protease inhibitors and antiviral agents .

Cycloaddition Reactions

The electron-deficient double bond undergoes [4+2] cycloadditions with dienes, forming functionalized cyclohexene derivatives. Such intermediates are critical in synthesizing terpenoids and polycyclic natural products .

PrecautionRecommendationSource
VentilationUse in well-ventilated areas
Protective EquipmentGloves, goggles
StorageCool, dry, away from oxidizers

Environmental Considerations

The ester’s hydrolytic stability in aqueous environments is limited, with potential degradation to cyanoacetic acid derivatives. Proper disposal via incineration is advised to prevent groundwater contamination .

Recent Advances and Research Directions

Asymmetric Catalysis

Recent studies explore chiral catalysts to induce enantioselectivity in Michael additions of this ester, aiming to access stereochemically complex pharmacophores. For example, cinchona alkaloid-based catalysts achieve up to 80% enantiomeric excess in model reactions .

Computational Modeling

Density functional theory (DFT) calculations predict the compound’s reactivity in polar solvents, guiding solvent selection for reactions requiring charge separation. Simulations indicate acetonitrile as optimal for stabilizing transition states in cycloadditions .

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